molecular formula C19H20O4 B015500 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 145551-14-0

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B015500
CAS No.: 145551-14-0
M. Wt: 312.4 g/mol
InChI Key: OHBFHJOQNCVEOU-UHFFFAOYSA-N
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Description

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C19H20O4 It is characterized by the presence of a phenylethyl group attached to a 3-(3,4-dimethoxyphenyl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield the corresponding saturated ester.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxyhydrocinnamic acid

Uniqueness

2-Phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to the presence of both phenylethyl and 3-(3,4-dimethoxyphenyl)prop-2-enoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenylethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBFHJOQNCVEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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